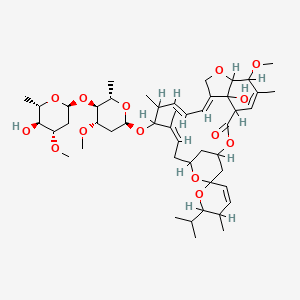
3-Amino-4-methoxypyridine
Übersicht
Beschreibung
3-Amino-4-methoxypyridine is a derivative of the pyridine family, which is a class of compounds known for their role in various biological processes and potential therapeutic applications. The methoxy group (-OCH3) attached to the pyridine ring at the fourth position and the amino group (-NH2) at the third position are key functional groups that can influence the compound's chemical behavior and interaction with biological systems .
Synthesis Analysis
The synthesis of 3-amino-4-methoxypyridine derivatives can be achieved through various methods. A general approach for synthesizing 2-alkyl-4-aminopyridines, which can be adapted for 3-amino-4-methoxypyridine, involves acylation followed by amination and cyclization in ammonia, yielding substituted pyridines with high efficiency . Another method includes the substitution, oxidation, nitration, and ammoniation of dichloropyridine precursors . These synthetic routes are crucial for producing high-purity compounds for further study and potential therapeutic use.
Molecular Structure Analysis
The molecular structure of 3-amino-4-methoxypyridine derivatives can be characterized by various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques confirm the presence of functional groups and the overall molecular framework . The crystal structure of related compounds, such as 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine, reveals that the pyridyl rings can be almost coplanar, which may be due to intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of 3-amino-4-methoxypyridine derivatives is influenced by the presence of amino and methoxy groups. These compounds can undergo various chemical reactions, including condensation to form Schiff bases , reduction to form dihydropyridines , and complexation with metals . The reactivity can be further modified by structural modifications to reduce potential safety risks such as mutagenicity and drug-drug interactions .
Physical and Chemical Properties Analysis
The physicochemical properties of 3-amino-4-methoxypyridine derivatives, such as basicity, lipophilicity, and the ability to cross biological barriers, are important for their biological activity and potential as therapeutic agents. For instance, the methoxy derivative 3-methoxy-4-aminopyridine has been shown to pass the blood-brain barrier and accumulate in specific brain regions in mice . The ability of these compounds to block voltage-gated potassium channels has been demonstrated, with varying potency depending on the substitution pattern on the pyridine ring .
Wissenschaftliche Forschungsanwendungen
1. PET Imaging and Therapy Applications
- Study : "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers" (Rodríguez-Rangel et al., 2020)
- Key Points :
- Investigated 4-aminopyridine (4AP) derivatives, including methoxy derivatives like 3-methoxy-4-aminopyridine, for potential in PET imaging and therapy.
- These derivatives demonstrated abilities to block voltage-gated potassium channels, suggesting potential for therapeutic and imaging applications in multiple sclerosis.
2. Oncogenic Kinase Inhibition
- Study : "Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction" (Palmer et al., 2012)
- Key Points :
- Explored structural modifications of a compound containing 3-methoxy-2-aminopyridine to reduce its mutagenic potential and drug-drug interaction risks.
- Aimed at creating safer, more effective inhibitors of the oncogenic kinase bRAF.
3. Proton Transfer Mechanism Studies
- Study : "Mechanism of Excited State Double Proton Transfer in 2-Amino-3-Methoxypyridine and Acetic Acid Complex" (Meng et al., 2018)
- Key Points :
- Investigated the excited-state double-proton transfer mechanism of 2-amino-3-methoxypyridine.
- The study provided insights into the photochemical properties of such compounds, which can be important for understanding their reactivity and interaction with other molecules.
4. Hydrogen Bonding and Tautomerization Studies
- Study : "The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid" (Kitamura et al., 2007)
- Key Points :
- Explored the hydrogen bonding and amino-imino tautomerization properties of systems including 2-amino-3-methoxypyridine.
- Such studies are significant in understanding the chemical behavior and potential applications of these compounds in various fields like materials science and biochemistry.
5. Synthesis of Alkaloids
- Study : "Methoxypyridines in the synthesis of Lycopodium alkaloids: total synthesis of (+/-)-lycoposerramine R" (Bisai & Sarpong, 2010)
- Key Points :
- Described the use of methoxypyridine as a key component in the synthesis of the Lycopodium alkaloid lycoposerramine R.
- Highlights the role of methoxypyridines in complex organic syntheses, particularly in natural product synthesis.
Safety and Hazards
3-Amino-4-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .
Relevant Papers Relevant papers on 3-Amino-4-methoxypyridine include a review on the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This review focuses on methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .
Wirkmechanismus
Target of Action
3-Amino-4-methoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of 3-Amino-4-methoxypyridine in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 3-Amino-4-methoxypyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways involved in the Suzuki–Miyaura coupling reaction are complex and involve multiple steps . The reaction begins with the oxidative addition of the palladium catalyst to the organoboron reagent. This is followed by the transmetalation of the 3-Amino-4-methoxypyridine from boron to palladium. The end result is the formation of a new carbon–carbon bond .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.22, indicating moderate lipophilicity . Its water solubility is classified as very soluble .
Result of Action
The primary result of the action of 3-Amino-4-methoxypyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Amino-4-methoxypyridine in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and functional group tolerant . The stability of the organoboron reagent and the rapid transmetalation with palladium (II) complexes contribute to the broad application of this reaction .
Eigenschaften
IUPAC Name |
4-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWMPIWLSQKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409446 | |
| Record name | 3-AMINO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxypyridine | |
CAS RN |
33631-09-3 | |
| Record name | 3-AMINO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)


![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)


![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)